
N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as an anti-depressant and anti-anxiety agent.
In agriculture, N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been studied for its potential use as a pesticide. It has been shown to possess insecticidal and acaricidal activity against various pests.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also readily available from commercial sources, making it easy to obtain for research purposes.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research on N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. One area of interest is the development of novel derivatives of this compound with improved biological activity and/or solubility. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways in cells.
Méthodes De Synthèse
The synthesis of N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with benzylamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be enhanced by recrystallization using an appropriate solvent.
Propriétés
IUPAC Name |
N-benzyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19-16(20-9-5-6-10-20)14(12-18-19)15(21)17-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYASNBFKPVPIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCC2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

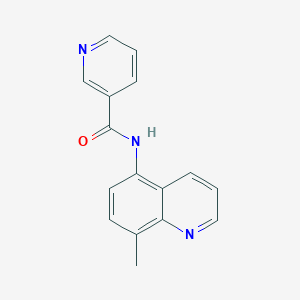
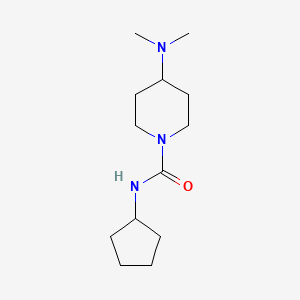
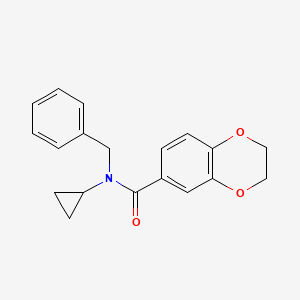
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
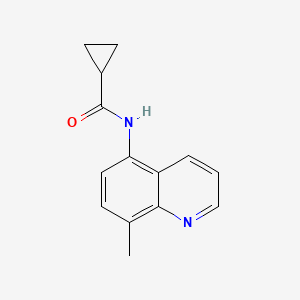
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
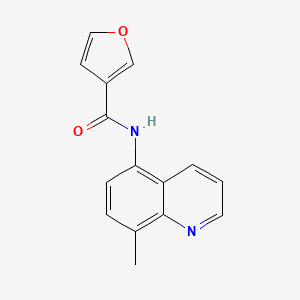
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
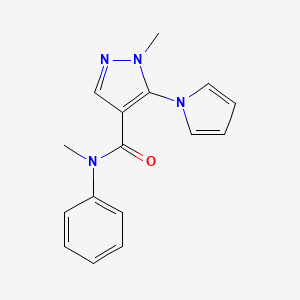
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)